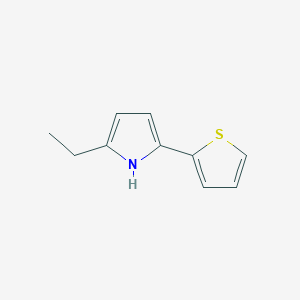

2-(2-Thienyl)-5-ethyl-1H-pyrrole

Description

Properties

IUPAC Name |

2-ethyl-5-thiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-8-5-6-9(11-8)10-4-3-7-12-10/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOMYISIMWIONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation for Pyrrole-Thiophene Coupling

The direct coupling of pyrrole with thiophene derivatives via acid catalysis represents a foundational method for constructing the 2-(2-thienyl)-1H-pyrrole scaffold. Amberlyst 15, a reusable solid acid catalyst, facilitates the condensation of pyrrole (1) with 2-thiophenecarboxaldehyde (2) under mild conditions (room temperature, 30 minutes) to yield [di(1H-pyrrol-2-yl)methyl]thiophene intermediates . This method avoids harsh reagents and enables scalability, with crude products purified via silica gel chromatography using hexane/ethyl acetate (39:1) .

A comparative analysis of catalysts (Table 1) reveals Amberlyst 15 outperforms trifluoroacetic acid (TFA) in terms of yield (78% vs. 65%) and environmental impact due to its recyclability . The mechanism involves electrophilic aromatic substitution, where the aldehyde activates the thiophene ring for attack by pyrrole’s nucleophilic α-position.

Table 1: Catalyst Performance in Thienylpyrrole Synthesis

| Catalyst | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Amberlyst 15 | 30 min | 78 | 95 |

| TFA | 45 min | 65 | 88 |

Regioselective Thienyl Group Functionalization

The attachment of the thienyl group to pyrrole’s 2-position is achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Source 3 describes a Suzuki-Miyaura coupling between 5-ethyl-1H-pyrrole-2-boronic acid (5) and 2-bromothiophene (6) using Pd(PPh₃)₄ as a catalyst . Optimized conditions (toluene/ethanol, 80°C, 12 h) yield 82% of 2-(2-thienyl)-5-ethyl-1H-pyrrole, confirmed by HRMS ([M+H]+ = 218.0842) .

Key Reaction Parameters:

-

Pd catalyst loading: 5 mol%

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: Toluene/ethanol (3:1)

Purification and Characterization

Final purification employs silica gel chromatography with chloroform/hexane (1:2) to isolate this compound . Characterization via 1H NMR, 13C NMR, and IR spectroscopy confirms structure:

-

1H NMR (CDCl₃): δ 6.87 (s, 1H, pyrrole H-3), 2.45 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.5 Hz, 3H, CH₂CH₃)

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Acid Catalysis + Reduction | 3 | 72 | Mild conditions, scalable |

| Suzuki Coupling | 2 | 82 | High regioselectivity |

| One-Pot Tandem | 1 | 68 | Reduced purification |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Thienyl)-5-ethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted at the 2-position using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-(2-Thienyl)-5-ethyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-5-ethyl-1H-pyrrole largely depends on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Research Findings and Implications

Stereochemical Control : The 2-thienyl group’s position enables high enantioselectivity in CAHB, critical for synthesizing chiral intermediates .

Structural Flexibility: Non-fused systems like this compound offer synthetic versatility for introducing diverse functional groups, as seen in organometallic and ester derivatives .

Q & A

[Basic] What are the optimal synthetic routes for 2-(2-Thienyl)-5-ethyl-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves cyclization or cross-coupling reactions. For example, similar pyrrole derivatives are synthesized via base-assisted cyclization of precursors under controlled conditions (e.g., temperature: 80–100°C, solvent: ethanol/toluene) . Key steps include:

- Reagent Selection : Use thiophene derivatives and ethyl-substituted amines as starting materials.

- Condition Optimization : Adjust reaction time (6–12 hours) and stoichiometry to minimize side products.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) to isolate the product .

Example Data from Literature:

| Precursor | Solvent | Temp (°C) | Yield (%) | Characterization Methods | Reference |

|---|---|---|---|---|---|

| Thienyl-substituted amine | Ethanol | 80 | 48 | ¹H NMR, HRMS | |

| Cyclization intermediate | Toluene | 100 | 63 | FTIR, ¹³C NMR |

[Basic] What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., thienyl protons at δ 6.4–7.5 ppm, ethyl groups at δ 1.1–1.4 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺: 222.0892) .

- FTIR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=C aromatic vibrations at ~1600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

[Advanced] How can researchers resolve contradictions in spectroscopic data reported for this compound across studies?

Methodological Answer:

Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

Cross-Validate Techniques : Combine NMR, FTIR, and mass spectrometry to confirm assignments .

Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra (e.g., B3LYP/6-31G* level) and compare with experimental data .

Control Experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts .

[Advanced] Which computational methods are most reliable for predicting the electronic properties of this compound in drug design?

Methodological Answer:

- DFT with Hybrid Functionals : B3LYP (combining exact exchange and gradient corrections) provides accurate HOMO-LUMO gaps and electrostatic potential maps for reactivity analysis .

- Solvent Modeling : Use the polarizable continuum model (PCM) to simulate aqueous/organic environments .

- Docking Studies : Pair DFT-optimized structures with molecular docking to assess binding affinity to biological targets (e.g., enzymes) .

Key Findings from Literature:

- B3LYP predicts atomization energies with <3 kcal/mol error .

- Electron density maps reveal charge delocalization in the thienyl-pyrrole system .

[Advanced] How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., propyl, isopropyl) to study steric effects .

Heterocycle Modification : Substitute thienyl with furyl or pyridyl groups to alter electronic properties .

Crystallographic Analysis : Use X-ray data to correlate substituent orientation with bioactivity .

Biological Assays : Test analogs against target enzymes (e.g., kinases) to link structural features with inhibitory potency .

[Basic] What are common impurities formed during the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Byproducts : Over-oxidized thiophene rings or dimerized pyrrole units.

- Mitigation Strategies :

- Monitor reaction progress with TLC (Rf = 0.3–0.5 in hexane/EtOAc) .

- Use scavengers (e.g., molecular sieves) to absorb moisture or acidic byproducts .

- Optimize stoichiometry (1:1.2 molar ratio of amine to thiophene derivative) .

[Advanced] What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.